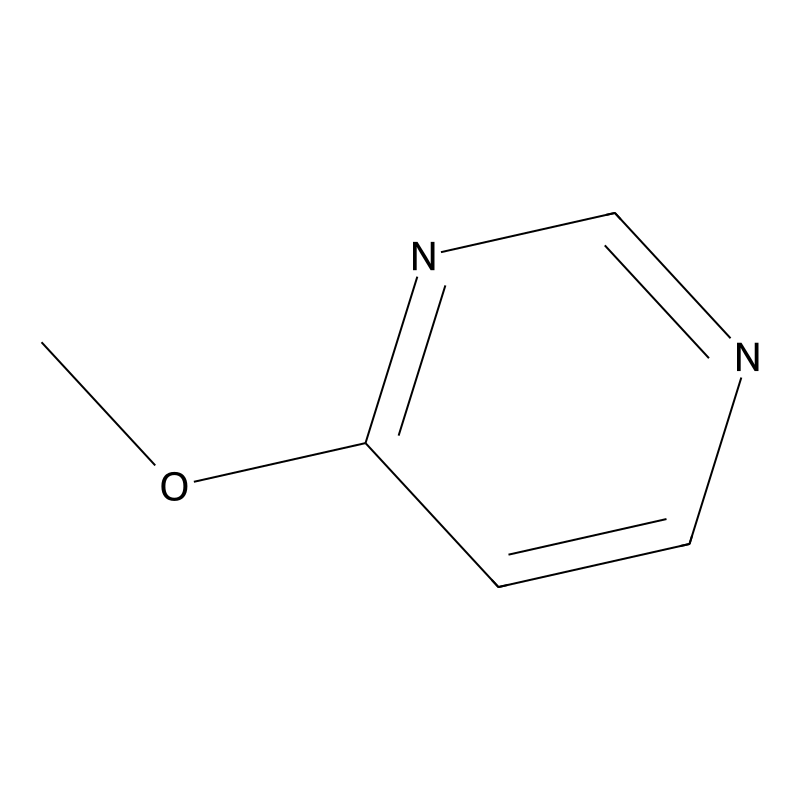

4-Methoxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radiolabeling

A method was developed to radiolabel 2-methoxypyrimidine-5-carboxylic acid with carbon-14 (14C). This technique could be adapted for labeling other positions on the pyrimidine ring, aiding in studying metabolic pathways and other biological processes. Source: Murthy, P. S., & Ullas, H. V. (2009). A convenient method for 14C-labelling of 2-methoxypyrimidine-5-carboxylic acid. Journal of labelled compounds and radiopharmaceuticals, 52(12), 729-731.: )

Industrial Production

Researchers explored methods for the preparation of 2-amino-4-methoxypyrimidine through a methoxylation reaction. This approach offered a low-cost and high-yield pathway for producing this compound, potentially useful for large-scale applications. Source: Ju, X.-l. (2009). A facile method for the preparation of 2-amino-4-methoxypyrimidine. Chinese Journal of Chemical Engineering, 17(2), 339-341.:

Studies of Chemical Properties

The scientific study of 4-Methoxypyrimidine also involves investigations into its fundamental chemical properties and behavior. These studies help us understand how the molecule interacts with its environment and other chemicals.

- Luminescence and Photochemistry: Research examined the luminescence properties of 4-amino-2-methoxypyrimidine. This provided insights into how the molecule interacts with its surroundings, such as dihydrogen phosphate buffer, and how it undergoes photochemical reactions when exposed to light. Source: Szabo, A. G., & Berens, E. (1975). Luminescence properties of 4-amino-2-methoxypyrimidine. Acta Chimica Hungarica, 88(3-4), 299-306.: )

- Tautomerism: A study investigated the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine. Tautomerism refers to the existence of a molecule in two or more isomeric forms that can interconvert. Understanding the conditions that stabilize specific tautomeric forms is crucial for predicting the molecule's behavior in different environments. Source: Kheifets, L. I., Katritzky, A. R., & Kirichenko, A. I. (2006). On the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine. Journal of Fluorine Chemistry, 127(8), 1222-1227.:

4-Methoxypyrimidine is a heterocyclic compound with the molecular formula C6H6N2O. It features a pyrimidine ring substituted with a methoxy group at the 4-position. The compound is characterized by its nitrogen atoms located at the 1 and 3 positions of the ring, which is typical of pyrimidines. This structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Future Research Directions

Research on 4-Methoxypyrimidine likely focuses on its use as a building block for the synthesis of novel molecules with potential applications in medicinal chemistry. These applications could include:

- Oxidation: The compound can be oxidized to form oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can yield amine derivatives, often utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur at the methoxy or nitrogen positions, leading to various substituted derivatives. Nucleophiles like amines or thiols are typically employed under acidic or basic conditions.

The major products from these reactions include substituted pyrimidine derivatives, oxo compounds, and reduced amine derivatives, which find applications in medicinal chemistry and materials science.

4-Methoxypyrimidine exhibits several biological activities, making it a candidate for drug development. It has been investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These properties suggest that it may play a role in modulating pathways associated with disease processes.

The synthesis of 4-Methoxypyrimidine can be achieved through various methods:

- Direct Synthesis: One common method involves the reaction of 4-methoxypyrimidine with amidine precursors under acidic conditions. For example, cyanamide can be reacted with 4-methoxypyrimidine to yield the desired carboxamidine derivative.

- Industrial Production: On an industrial scale, similar synthetic routes are optimized for higher yields and purity. Techniques such as continuous flow synthesis and advanced catalytic systems may be employed to enhance production efficiency.

4-Methoxypyrimidine has diverse applications across several fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic properties.

- Material Science: The compound is utilized in producing advanced materials, including polymers and catalysts.

- Research: Its unique structure makes it valuable in scientific research, particularly in studies exploring enzyme inhibition and signaling pathways.

Research into the interactions of 4-Methoxypyrimidine reveals its ability to form covalent bonds with nucleophilic biomolecules. This interaction can lead to significant biochemical effects, including enzyme inhibition. For instance, studies indicate that it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Such interactions highlight its potential as a therapeutic agent in treating various diseases.

Several compounds share structural similarities with 4-Methoxypyrimidine, each presenting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2,6-dimethoxypyrimidine | C8H10N4O2 | Contains amino groups instead of carboxamidine |

| 2,4-Dichloro-5-methoxypyrimidine | C7H6Cl2N2O | Contains chloro substituents instead of carboxamidine |

| 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride | C7H8ClN3O | Exhibits significant biological activity as an intermediate in pharmaceuticals |

| 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | Used as an intermediate in synthesizing antiviral agents like Rilpivirine |

Uniqueness

The uniqueness of 4-Methoxypyrimidine lies in its specific functional groups that confer distinct chemical reactivity and biological activity. Its methoxy group at position 4 enhances its lipophilicity, facilitating cellular uptake and interaction with various molecular targets compared to similar compounds .